

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate*

Cat. No.: B1282712

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate**

Abstract: This technical guide provides a comprehensive overview of **tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate**, a key chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, stereoselective synthesis methodologies, critical applications in drug discovery—particularly as a precursor for complex scaffolds and protein degraders—and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, often referred to as Boc-2-(2-hydroxyethyl)pyrrolidine, is a bifunctional molecule of significant interest in the pharmaceutical and life sciences sectors. Its structure combines a pyrrolidine ring, a foundational scaffold in numerous natural products and FDA-approved drugs, with a versatile primary alcohol functional group.^[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective reactions at the hydroxyl terminus while preventing unwanted side reactions at the amine.

The inherent chirality of this compound, typically derived from natural amino acids like L-proline, makes it an invaluable asset for the stereoselective synthesis of complex molecular

targets. The 2-hydroxyethyl side chain serves as a modifiable handle, enabling chemists to introduce further complexity and tailor the molecule for specific biological targets. This guide offers a field-proven perspective on its synthesis, application, and handling, grounded in established chemical principles.

Section 1: Physicochemical Properties and Identification

Precise identification is the cornerstone of reproducible science. The key identifiers and properties of **tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate** are summarized below. It is crucial for researchers to distinguish between the racemic mixture and its specific stereoisomers, as the biological activity of resulting compounds is often stereospecific.

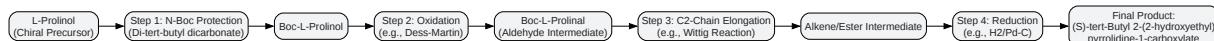
Diagram 1: Chemical Structure

Caption: Structure of **tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate**.

Table 1: Compound Identification and Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate	[2]
CAS Number	220312-34-5 (racemic/unspecified)	[3]
132482-06-5 (R-isomer)	[4][5]	
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[2][3]
Molecular Weight	215.29 g/mol	[3][4][6]
Appearance	Solid	[7]
Synonyms	Boc-2-(2-hydroxyethyl)pyrrolidine, N-Boc-pyrrolidine-2-ethanol	[3]
Purity	Typically ≥97% for commercial grades	[4]

Section 2: Synthesis and Stereocontrol


The synthesis of **tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate** is most valuable when performed stereoselectively, as the desired biological activity of its derivatives is often confined to a single enantiomer. The most common and cost-effective strategy begins with the chiral pool starting material, L-proline or its reduced form, L-prolinol. This approach leverages the inherent stereochemistry of the natural amino acid to establish the chiral center at the C2 position of the pyrrolidine ring.

Causality Behind the Synthetic Strategy

The choice of L-prolinol as a precursor is strategic. Its secondary amine and primary alcohol offer orthogonal reactivity. The amine is more nucleophilic and is readily protected with a Boc group. This protection is critical for two reasons: it prevents the nitrogen from interfering in subsequent reactions and it enhances the solubility of intermediates in organic solvents. The primary alcohol can then be oxidized to an aldehyde, which serves as an electrophilic handle

for carbon chain extension via a Wittig reaction or a similar olefination process. The final reduction of the newly formed double bond and ester group yields the target saturated alcohol with the desired two-carbon extension.

Diagram 2: General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Stereoselective synthesis pathway from L-Prolinol.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

This protocol is a representative method adapted from established procedures in organic synthesis.[\[1\]](#)[\[8\]](#)

Step 1: N-Boc Protection of (S)-Prolinol

- Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Self-Validation: Monitor reaction completion by TLC, observing the consumption of the starting material.
- Quench the reaction with water and perform a standard aqueous workup. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-prolinol.

Step 2: Oxidation to Boc-(S)-Prolinal

- Dissolve the Boc-(S)-prolinol (1.0 eq) from Step 1 in DCM.
- Add Dess-Martin periodinane (1.2 eq) at room temperature.
- Causality: Dess-Martin periodinane is a mild oxidant suitable for converting the primary alcohol to an aldehyde without over-oxidation or racemization.
- Stir for 2-4 hours until TLC analysis shows complete conversion.
- Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM.
- Wash the combined organic layers, dry, and concentrate carefully to yield the crude aldehyde, which is often used immediately in the next step due to its potential instability.

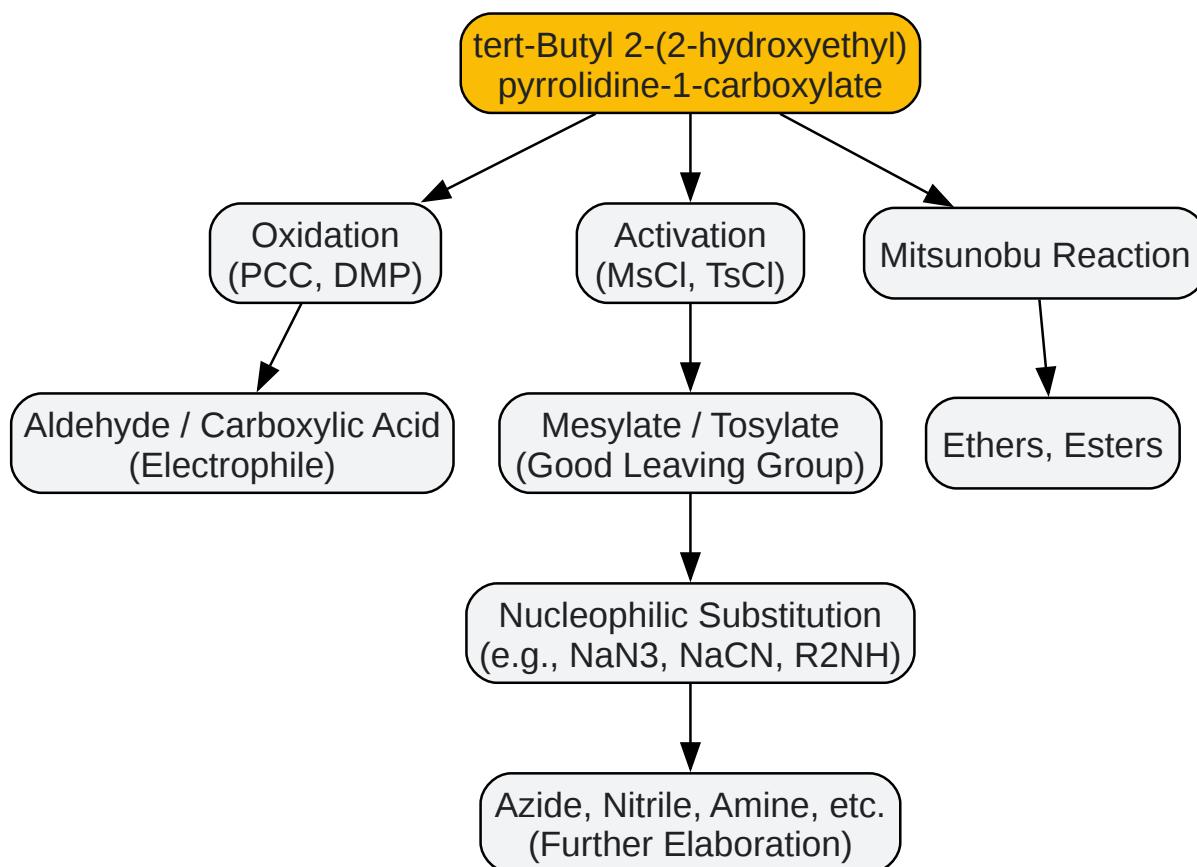
Step 3: Wittig Reaction for Chain Elongation

- Prepare the Wittig reagent by treating (methoxycarbonylmethyl)triphenylphosphonium bromide (1.5 eq) with a strong base like sodium hydride in anhydrous THF.
- Cool the resulting ylide solution to 0 °C and add the crude Boc-(S)-prolinal (1.0 eq) dropwise.
- Stir the reaction for 4-6 hours, allowing it to warm to room temperature.
- Self-Validation: The disappearance of the aldehyde spot and the appearance of a new, less polar product spot on TLC indicates a successful reaction.
- Work up the reaction by quenching with water and extracting with ethyl acetate. Purify by column chromatography to isolate the α,β -unsaturated ester.

Step 4: Reduction to the Final Product

- Dissolve the unsaturated ester (1.0 eq) from Step 3 in methanol or ethanol.
- Add palladium on carbon (10% Pd/C, ~5 mol%).

- Causality: Catalytic hydrogenation is a robust method that simultaneously reduces the carbon-carbon double bond and the methyl ester to the primary alcohol.
- Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16-24 hours.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
- Purify the residue by silica gel chromatography to obtain the final product, **tert-butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate**.


Section 3: Applications in Drug Discovery and Organic Synthesis

The utility of **tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate** stems from its identity as a versatile chiral intermediate. The pyrrolidine ring is a privileged scaffold, present in drugs targeting a wide array of conditions.

Key Application Areas:

- Scaffold for Complex Synthesis: The molecule serves as a starting point for multi-step syntheses. The primary alcohol can be easily converted into other functional groups (halides, mesylates, azides, amines), providing a reactive site for coupling with other fragments.^[9]
- Protein Degrader Building Blocks: This compound is explicitly marketed as a building block for protein degraders.^[4] In the context of PROteolysis TArgeting Chimeras (PROTACs), the pyrrolidine motif can serve as a ligand for an E3 ligase (e.g., von Hippel-Lindau or Cereblon), while the hydroxyethyl chain acts as a linker attachment point to connect to a warhead that binds the target protein.
- Precursor for Pharmaceutical Intermediates: Pyrrolidine derivatives are essential for synthesizing drugs across various therapeutic areas, including antivirals and enzyme inhibitors.^[1] This specific building block provides a stereochemically defined core that can significantly shorten synthetic routes to new chemical entities.

Diagram 3: Functionalization Pathways

[Click to download full resolution via product page](#)

Caption: Potential transformations of the hydroxyl group.

Section 4: Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively published, data from structurally similar molecules provide a strong basis for establishing safe handling procedures. [10][11] It is classified as an irritant and should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information (Based on Analogues)

Pictogram	GHS Code	Hazard Statement	Source(s)
alt text	H315	Causes skin irritation	[10] [11]
H319	Causes serious eye irritation		[10] [11]
H335	May cause respiratory irritation		[10]

Handling Protocol

- Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities should be equipped with an eyewash station and a safety shower.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)
 - Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use. Use a proper glove removal technique to avoid skin contact. Wear a lab coat.[\[10\]](#)[\[12\]](#)
 - Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[10\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[10\]](#)
- Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[\[10\]](#)

- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[10]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[12]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
- Keep away from incompatible substances such as strong oxidizing agents.[13]
- For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. Its combination of a stereodefined pyrrolidine core, an orthogonal protecting group, and a versatile functional handle makes it an exceptionally valuable building block. For researchers in drug discovery and development, mastering the use of this intermediate can accelerate the synthesis of novel, potent, and selective therapeutic agents. Adherence to the rigorous synthesis, handling, and application principles outlined in this guide will enable scientists to harness its full potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C11H21NO3 | CID 13425759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Boc-(R)-2-(2-hydroxyethyl)pyrrolidine - CAS:132482-06-5 - 上海研纷生化科技有限公司 [yanfenbio.com]
- 6. chembk.com [chembk.com]
- 7. tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate | 1307800-86-7 [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282712#tert-butyl-2-2-hydroxyethyl-pyrrolidine-1-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com